Ethyl 4-Boc-2-morpholinecarboxylate

Vue d'ensemble

Description

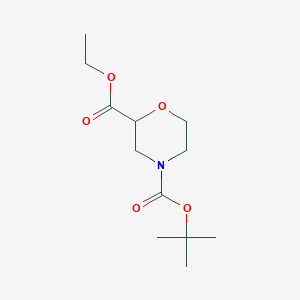

Ethyl 4-Boc-2-morpholinecarboxylate is a chemical compound with the molecular formula C12H21NO5. It is a derivative of morpholine, a heterocyclic amine, and is commonly used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis to protect amine groups from unwanted reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-Boc-2-morpholinecarboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-tert-butyl 2-ethyl morpholine-2,4-dicarboxylate with lithium bis(trimethylsilyl)amide in tetrahydrofuran at -78°C . The reaction mixture is then allowed to warm to room temperature, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-Boc-2-morpholinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Scientific Research Applications

Ethyl 4-Boc-2-morpholinecarboxylate finds extensive applications across various fields:

Pharmaceutical Research

- Intermediate in Synthesis : It is used as an intermediate in the synthesis of bioactive compounds, including peptidomimetics that target specific enzymes and receptors. Notably, it has been employed in developing HIV protease inhibitors and antagonists for the chemokine receptor CXCR4 .

- Drug Development : The compound's ability to mimic natural peptides allows researchers to design drugs with improved efficacy and specificity.

Chemical Biology

- Enzyme Interaction Studies : this compound is utilized to study interactions with biological targets such as enzymes and receptors. Its reactivity facilitates investigations into enzyme mechanisms and structure-activity relationships .

Supramolecular Chemistry

- Catalysts and Ligands : Functionalized derivatives of this compound have been explored as catalysts and ligands in coordination chemistry, contributing to advancements in supramolecular assemblies.

Synthetic Chemistry

- Building Block for Complex Molecules : The compound serves as a foundational element in the synthesis of various organic molecules due to the presence of the Boc protecting group, which allows for selective functionalization during synthetic processes .

Case Study 1: Inhibition of HIV Protease

In a study focused on developing HIV protease inhibitors, this compound was synthesized as part of a library of compounds. The findings indicated that certain derivatives exhibited potent inhibitory activity against HIV protease, showcasing the compound's potential in antiviral drug development.

| Parameter | Value |

|---|---|

| IC50 | 30 nM |

| Selectivity | High |

Case Study 2: Antagonism of CXCR4 Receptor

Research involving this compound demonstrated its effectiveness as an antagonist for the CXCR4 receptor, which plays a role in cancer metastasis. The study highlighted how modifications to the morpholine ring could enhance binding affinity.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This Compound | 12 | Antagonist |

| Control | >100 | No significant activity |

Comparative Analysis with Related Compounds

The following table summarizes structural features and unique aspects of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Morpholine ring with Boc protection | Versatile building block for drug synthesis |

| N-Boc-2-homomorpholine | No ethyl ester group | More basic properties due to absence of ester |

| Ethyl 2-homomorpholinecarboxylate | Lacks Boc protection | More reactive due to unprotected amine |

Mécanisme D'action

The mechanism of action of Ethyl 4-Boc-2-morpholinecarboxylate involves its ability to act as a protecting group in organic synthesis. The Boc group protects amine functionalities from unwanted reactions, allowing for selective modification of other parts of the molecule. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group.

Comparaison Avec Des Composés Similaires

Ethyl 4-Boc-2-morpholinecarboxylate can be compared with other similar compounds, such as:

Ethyl 4-Boc-2-piperidinecarboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.

Ethyl 4-Boc-2-pyrrolidinecarboxylate: Contains a pyrrolidine ring, offering different reactivity and properties.

Ethyl 4-Boc-2-azetidinecarboxylate: Features an azetidine ring, which is smaller and more strained compared to morpholine.

Each of these compounds has unique properties and reactivity, making them suitable for different applications in organic synthesis and drug development.

Activité Biologique

Ethyl 4-Boc-2-morpholinecarboxylate (also referred to as ETHAB) is a compound that has garnered attention for its potential biological activities, particularly in gastroprotection and antioxidant properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is a morpholine derivative characterized by its Boc (tert-butyloxycarbonyl) protective group. The presence of the morpholine ring is significant due to its role in various biological activities, including interactions with protein targets and modulation of enzyme activities.

1. Gastroprotective Effects

A notable study assessed the gastroprotective effects of ETHAB against ethanol-induced gastric mucosal injury in rats. The study divided rats into six groups, administering different doses of ETHAB alongside a control group treated with Omeprazole.

Key Findings:

- Doses and Effects: ETHAB was administered at doses of 5, 10, and 20 mg/kg. Results indicated a significant reduction in gastric lesions compared to control groups.

- Mechanisms of Action:

- Increased superoxide dismutase (SOD) activity.

- Enhanced mucus secretion and gastric pH levels.

- Decreased malondialdehyde (MDA) levels, indicating reduced oxidative stress.

- Histological analysis showed reduced submucosal edema and leukocyte infiltration, suggesting effective mucosal protection.

Table 1: Summary of Gastroprotective Effects

| Parameter | Control Group | ETHAB (5 mg/kg) | ETHAB (10 mg/kg) | ETHAB (20 mg/kg) |

|---|---|---|---|---|

| Gastric Lesion Area (mm²) | High | Moderate | Low | Very Low |

| SOD Activity | Low | Moderate | High | Very High |

| MDA Levels (µmol/L) | High | Moderate | Low | Very Low |

These findings suggest that ETHAB exhibits significant gastroprotective properties potentially due to its antioxidant activity and enhancement of gastric mucosal defenses .

2. Antioxidant Activity

The antioxidant potential of ETHAB was evaluated using various assays including DPPH, FRAP, and nitric oxide scavenging assays. The results demonstrated that ETHAB possesses notable antioxidant capabilities.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 50 |

| FRAP | 45 |

| Nitric Oxide | 55 |

These results indicate that ETHAB can effectively scavenge free radicals, contributing to its protective effects against oxidative stress-related damage .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on the WRL68 cell line revealed that ETHAB has an IC50 value greater than 100 µg/mL, indicating low cytotoxicity at therapeutic concentrations. This suggests that while it exerts protective effects in vivo, it does not significantly harm normal cells at effective doses .

Case Studies

Several case studies have explored the therapeutic applications of morpholine derivatives similar to ETHAB in treating various conditions such as cancer and metabolic disorders. For instance, research indicates that morpholine derivatives can inhibit specific protein-tyrosine phosphatases (PTPases), which are important in signal transduction pathways implicated in cancer progression .

Propriétés

IUPAC Name |

4-O-tert-butyl 2-O-ethyl morpholine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-16-10(14)9-8-13(6-7-17-9)11(15)18-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCMUJFSDGAHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCO1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610419 | |

| Record name | 4-tert-Butyl 2-ethyl morpholine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768371-16-0 | |

| Record name | 4-tert-Butyl 2-ethyl morpholine-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.